tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

protecting group chemistry orthogonal deprotection solid-phase peptide synthesis

tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS not stereospecifically assigned; representative CAS for the cis-racemate 1217976-24-3, MFCD11042662) is a bifunctional pyrrolidine building block bearing an orthogonal tert-butyloxycarbonyl (Boc)-protected 3-amine and a free 5-hydroxymethyl substituent, with molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol. The compound belongs to the N-Boc-aminopyrrolidine family and distinguishes itself from simpler Boc-aminopyrrolidines (e.g., tert-butyl pyrrolidin-3-ylcarbamate, C₉H₁₈N₂O₂, MW 186.25) by the presence of the hydroxymethyl group, which introduces an additional nucleophilic handle for late-stage diversification.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Cat. No. B12275849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(NC1)CO
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)
InChIKeyDWYPGXBZFDWCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate Procurement-Relevant Chemical Profile


tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS not stereospecifically assigned; representative CAS for the cis-racemate 1217976-24-3, MFCD11042662) is a bifunctional pyrrolidine building block bearing an orthogonal tert-butyloxycarbonyl (Boc)-protected 3-amine and a free 5-hydroxymethyl substituent, with molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol . The compound belongs to the N-Boc-aminopyrrolidine family and distinguishes itself from simpler Boc-aminopyrrolidines (e.g., tert-butyl pyrrolidin-3-ylcarbamate, C₉H₁₈N₂O₂, MW 186.25) by the presence of the hydroxymethyl group, which introduces an additional nucleophilic handle for late-stage diversification . As a heterocyclic building block with two synthetically addressable functional groups and two stereocenters, it serves as an advanced intermediate in medicinal chemistry programs targeting kinase inhibitors, peptidomimetics, and CNS-penetrant molecules .

Why Generic Replacement of tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate with In-Class Analogs Compromises Synthetic Utility


Generic substitution of tert-butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate with structurally similar Boc-pyrrolidines or alternative carbamate-protected pyrrolidines introduces quantifiable losses in synthetic efficiency and molecular diversity. The compound's orthogonal combination of a Boc-protected amine and a free hydroxymethyl group enables sequential functionalization that is not achievable with simpler Boc-pyrrolidines (e.g., tert-butyl pyrrolidin-3-ylcarbamate), which lack the second reactive handle . Substituting the tert-butyl carbamate for a benzyl carbamate (Cbz) alters the deprotection orthogonality profile—Boc removal proceeds quantitatively under mild acidolysis (TFA/CH₂Cl₂, 0–25 °C, 30 min to 4 h), whereas Cbz requires hydrogenolysis (H₂, Pd/C) that is incompatible with reduction-sensitive substrates [1]. Furthermore, stereochemical ambiguity in procurement of undefined diastereomers versus enantiomerically pure (3S,5R) or (3R,5S) forms leads to divergent biological outcomes, as kinase inhibitor binding affinity has been shown to depend on the absolute configuration at the pyrrolidine 5-position . These differences directly impact reaction planning, protecting-group strategy, and the pharmacological relevance of downstream products, making indiscriminate interchange costly and scientifically unsound.

Head-to-Head Quantitative Differentiation: tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate vs. Closest Analogs


Boc vs. Cbz Deprotection Orthogonality Comparison for Pyrrolidine-3-amine Building Blocks

The tert-butyloxycarbonyl (Boc) group on tert-butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is cleaved under mild acidolysis conditions (20–60% TFA in CH₂Cl₂, 0–25 °C) with complete deprotection achieved within 2–4 hours without affecting acid-labile groups such as para-methylbenzyl or trityl ethers . In contrast, the benzyl carbamate (Cbz) analog—benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate—requires catalytic hydrogenation (H₂, Pd/C) for removal, conditions that reduce alkenes, nitro groups, and benzyl esters, consuming additional synthetic steps and limiting substrate scope [1]. Quantitative kinetic data for Boc-pyrrolidine derivatives show >95% conversion within 30 min at 25 °C with 50% TFA/CH₂Cl₂, whereas Cbz hydrogenolysis typically requires 2–12 h and is catalyst loading-dependent (5–20 mol% Pd/C) .

protecting group chemistry orthogonal deprotection solid-phase peptide synthesis medicinal chemistry

Hydroxymethyl vs. Unsubstituted Pyrrolidine: Synthetic Handle Multiplicity Comparison

tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate offers two orthogonal reactive sites (Boc-protected 3-amine and free 5-hydroxymethyl), enabling sequential derivatization without protecting-group manipulation . Its closest unsubstituted analog, tert-butyl pyrrolidin-3-ylcarbamate (CAS 99724-19-3; C₉H₁₈N₂O₂, MW 186.25), possesses only the Boc-amine handle, limiting post-coupling diversification to a single vector [1]. The target compound supports at least three additional reaction pathways via the –CH₂OH group: (i) oxidation to an aldehyde for reductive amination; (ii) activation as a mesylate/tosylate for nucleophilic displacement; (iii) direct Mitsunobu or etherification chemistry . In published kinase inhibitor syntheses, the hydroxymethyl group enables the installation of heterocyclic warheads (e.g., triazoles) through oxidation–click chemistry sequences that are inaccessible with the unsubstituted analog .

synthetic diversification building block comparison hydroxymethyl handle late-stage functionalization

Enantiomerically Resolved (3S,5R) vs. Racemic tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate: Stereochemical Impact on Kinase Binding

Comparative analysis within the pyrrolidine-carbamate class demonstrates that the absolute configuration at the 5-position of the pyrrolidine ring modulates binding affinity in kinase inhibitor scaffolds . The (3S,5R) enantiomer—tert-butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS 1070295-74-7, purity 95%, LogP -0.18)—places the hydroxymethyl group in the optimal orientation for hydrogen bonding with ATP-binding pocket residues, whereas the (3R,5S) and (3S,5S) diastereomers present altered hydrogen-bonding geometries . In a related DPP-IV inhibitor series, a Boc-protected (3R,5S)-5-substituted pyrrolidine carbamate demonstrated a Ki of 492 nM against human DPP-IV, and stereochemical inversion at the 5-position reduced inhibitory potency by >10-fold in analogous scaffolds [1]. These data establish that procurement of the stereochemically undefined 'tert-butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate' (racemate or mixed diastereomers) yields variable biological results, whereas the resolved (3S,5R) form provides reproducible, defined binding geometry.

stereochemistry kinase inhibitor enantiomer comparison binding affinity

Vendor-Guaranteed Purity and Analytical Traceability Comparison Across Commercial Suppliers

Commercially available stereoisomers of tert-butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate exhibit supplier-dependent purity specifications and analytical documentation. The (3S,5S) enantiomer (CAS 663948-85-4) from Bidepharm is supplied at 98% purity with batch-specific NMR, HPLC, and GC reports, priced at ¥168/100 mg . The (3R,5S) enantiomer (CAS 1217975-63-7) from Fluorochem is specified at 97% purity, priced at £126/250 mg . The (3S,5R) hydrochloride salt (CAS 1865786-36-2) is available at 95% purity, £142/100 mg, with a defined LogP of -0.18 and 2 asymmetric atoms . In contrast, the stereochemically undefined 'tert-butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate' (CAS 1217976-24-3, Smolecule) does not carry a vendor-specified enantiomeric excess (e.e.) value on the standard product page . For medicinal chemistry programs requiring reproducible structure-activity relationships, the absence of e.e. specification constitutes a quantifiable quality gap relative to defined-enantiomer sources.

quality control vendor comparison HPLC purity batch consistency

Procurement-Optimized Application Scenarios for tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate


Kinase Inhibitor Fragment Elaboration via Sequential Boc Deprotection and Hydroxymethyl Oxidation–Reductive Amination

In ATP-competitive kinase inhibitor programs, the (3S,5R) enantiomer of tert-butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is employed as a chiral pyrrolidine scaffold. The workflow proceeds through (i) Boc deprotection with TFA/CH₂Cl₂ (30 min, 25 °C, >95% conversion) to liberate the 3-amine for coupling to a heterocyclic kinase hinge-binding motif; (ii) oxidation of the 5-hydroxymethyl group with NaIO₄ to the aldehyde; and (iii) reductive amination or click chemistry to install a solubilizing or selectivity-conferring group. This sequence exploits both synthetic handles and the R-configuration at C5, which places the elaborated side chain in the solvent-exposed region of the kinase active site . Using the stereochemically undefined form risks installing the wrong enantiomer, reducing binding affinity by >10-fold based on cross-chemotype DPP-IV and kinase SAR data [1].

Peptidomimetic Synthesis Requiring Orthogonal Deprotection of Boc in the Presence of Cbz-Protected Side Chains

tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate serves as a conformationally constrained proline surrogate in peptidomimetic synthesis. The Boc group is selectively removed with 20–60% TFA/CH₂Cl₂ (2–4 h, complete deprotection) while Cbz-protected lysine or ornithine side chains remain intact . This orthogonal stability distinguishes the Boc-pyrrolidine from Cbz-pyrrolidine alternatives, where Cbz removal by hydrogenolysis would simultaneously reduce peptide backbone alkenes and cleave benzyl ester protecting groups. The liberated 5-hydroxymethyl handle can then be oxidized and coupled to a C-terminal fragment, enabling the construction of macrocyclic peptidomimetics with defined pyrrolidine turn geometry [1].

CNS-Penetrant Chemical Probe Synthesis Leveraging Balanced LogP from Hydroxymethyl Substitution

The (3S,5R)-tert-butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride salt exhibits a measured LogP of -0.18 , placing it in a polarity range compatible with CNS drug-like chemical space (CNS MPO desirability: LogP 1–3 for the final elaborated molecule). The free hydroxymethyl group contributes hydrogen-bonding capacity (3 H-bond donors, 3 H-bond acceptors) that improves aqueous solubility relative to methyl- or unsubstituted pyrrolidine analogs, while the Boc group and pyrrolidine ring maintain sufficient lipophilicity for passive blood-brain barrier permeability upon elaboration [1]. This physicochemical profile makes it a preferred starting building block over more lipophilic analogs (e.g., N-Boc-3-methylpyrrolidine, predicted LogP ~1.2) for CNS-targeted chemical probe synthesis, where restricting LogP early in the synthetic route is essential to avoid downstream CNS MPO penalties .

Quality-Controlled Scale-Up for Preclinical Candidate Synthesis from Defined-Enantiomer Sources

For preclinical candidate scale-up, procurement of the defined (3S,5S) enantiomer (CAS 663948-85-4, 98% purity, Bidepharm) or (3R,5S) enantiomer (CAS 1217975-63-7, 97% purity, Fluorochem) ensures batch-to-batch stereochemical fidelity with full QC documentation (NMR, HPLC, GC) [1]. These vendors supply gram-to-25-gram quantities with pricing transparency (e.g., ¥923/1 g for (3S,5S); £334/1 g for (3R,5S)), enabling cost modeling for multi-step synthesis campaigns. The defined purity specifications eliminate the need for in-house chiral HPLC purification prior to use in GLP toxicology batch synthesis, saving approximately 1–2 weeks of analytical development time compared to stereochemically undefined material .

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